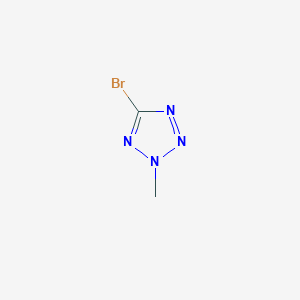
5-bromo-2-méthyltétrazole
Vue d'ensemble
Description
5-Bromo-2-methyl-1H-tetrazole: is a heterocyclic compound with the molecular formula C2H3BrN4. It is a derivative of tetrazole, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the tetrazole ring.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-methyl-1H-tetrazole is used as a building block in the synthesis of more complex organic molecules. Its reactivity and ability to undergo various chemical transformations make it valuable in organic synthesis.
Biology and Medicine: In medicinal chemistry, 5-Bromo-2-methyl-1H-tetrazole is explored for its potential as a pharmacophore in drug design. It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance in terms of stability and functionality.
Mécanisme D'action
Mode of Action
Tetrazoles are known to interact with their targets by inhibiting the reabsorption of near-curved renal tubular glucose, which reduces blood glucose levels without depending on insulin
Biochemical Pathways
Given its potential role in the synthesis of sglt2 inhibitors , it might be involved in the regulation of glucose homeostasis. SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidney, increasing glucose excretion, and lowering blood glucose levels .
Result of Action
Given its potential role in the synthesis of sglt2 inhibitors , it might contribute to the reduction of blood glucose levels, which is beneficial for diabetes therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-1H-tetrazole typically involves the bromination of 2-methyltetrazole. One common method includes the reaction of 2-methyltetrazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds with the substitution of a hydrogen atom at the 5-position by a bromine atom, yielding 5-Bromo-2-methyl-1H-tetrazole .
Industrial Production Methods: On an industrial scale, the production of 5-Bromo-2-methyl-1H-tetrazole may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-methyl-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The tetrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted tetrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Reduction Products: Reduced forms of the tetrazole ring.
Comparaison Avec Des Composés Similaires
2-Methyltetrazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-2-methyltetrazole: Similar structure with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
5-Iodo-2-methyltetrazole: Contains an iodine atom, exhibiting distinct properties compared to the bromine derivative
Uniqueness: 5-Bromo-2-methyl-1H-tetrazole stands out due to the presence of the bromine atom, which imparts unique electronic and steric effects. These effects influence its reactivity, making it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
5-bromo-2-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrN4/c1-7-5-2(3)4-6-7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCJTCRPKDANII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-80-4 | |
| Record name | 5-bromo-2-methyl-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of 5-bromo-2-methyltetrazole compare to its 1-methyl isomer, and what is the proposed explanation for this difference?
A1: The research indicates that 5-bromo-2-methyltetrazole demonstrates higher reactivity compared to its 1-methyl isomer, 4-bromo-2-methyl-1,2,3-triazole, when reacting with piperidine in ethanol []. This difference in reactivity is attributed to the influence of the methyl group's position on the transition state stabilization during the reaction. The authors suggest that the 2-methyl isomer experiences less stabilization in the transition state compared to the 1-methyl isomer, leading to its lower reactivity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


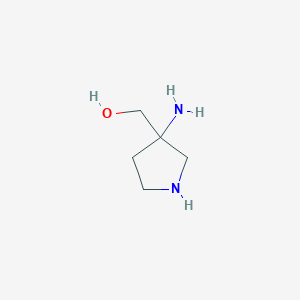
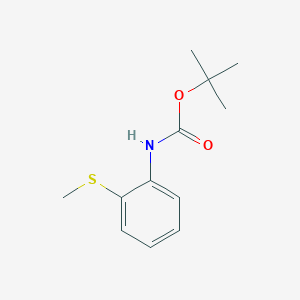
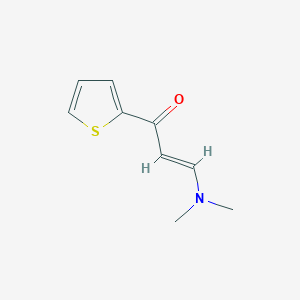
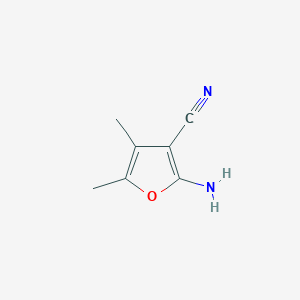
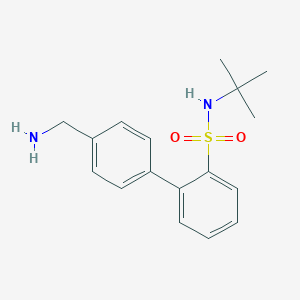
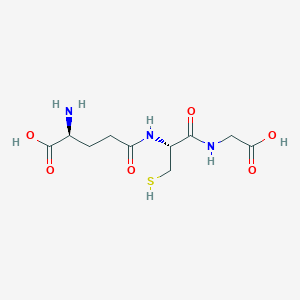
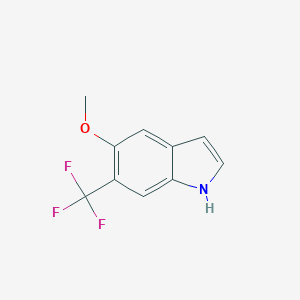
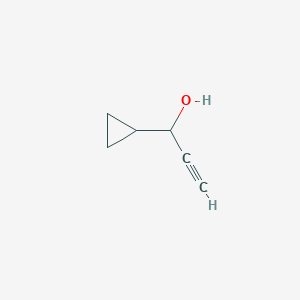

![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
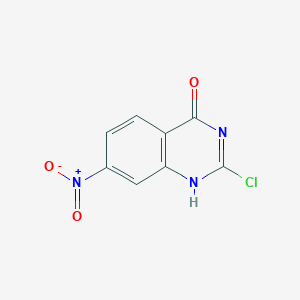
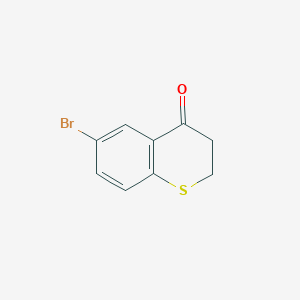
![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)

